molecular formula C4H5N3OS B112730 2-Amino-1,3-thiazole-5-carboxamide CAS No. 52499-04-4

2-Amino-1,3-thiazole-5-carboxamide

Cat. No. B112730
CAS RN: 52499-04-4
M. Wt: 143.17 g/mol
InChI Key: NQXGKSIKPATTNC-UHFFFAOYSA-N
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Description

“2-Amino-1,3-thiazole-5-carboxamide” is a compound with the molecular formula C4H5N3OS . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues .


Synthesis Analysis

The synthesis of “2-Amino-1,3-thiazole-5-carboxamide” involves several steps. For instance, methyl 2-amino-1,3-thiazole-5-carboxylate was synthesized by the reaction of methyl 2-amino-1,3-thiazole-5-carboxylate and trifluoroacetic anhydride in CH2Cl2 using pyridine .


Molecular Structure Analysis

The molecular structure of “2-Amino-1,3-thiazole-5-carboxamide” includes a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms .


Chemical Reactions Analysis

“2-Amino-1,3-thiazole-5-carboxamide” has been used as a starting material for the synthesis of diverse range of heterocyclic analogues . It has also been used in the synthesis of new carboxamides derived from the imidazo[2,1-b]thiazole skeleton .


Physical And Chemical Properties Analysis

“2-Amino-1,3-thiazole-5-carboxamide” is a solid at room temperature . Its InChI code is 1S/C7H11N3O2S/c8-7-10-4-5(13-7)6(12)9-2-1-3-11/h4,11H,1-3H2,(H2,8,10)(H,9,12) .

Scientific Research Applications

Antitumor Activity

Research has identified potent Src/Abl kinase inhibitors in the family of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, demonstrating antiproliferative activity against hematological and solid tumor cell lines. A specific compound, BMS-354825, showed promising antitumor activity in preclinical assays, including complete tumor regressions and low toxicity in a K562 xenograft model of chronic myelogenous leukemia (CML) (Lombardo et al., 2004).

Synthesis Techniques

2-Amino-5-carboxamide thiazole derivatives have been synthesized on solid phase. The process involves reductive amination of 4-formyl-3-methoxy phenoxy resin, followed by dehydrative cyclization of thiourea intermediate resin and coupling with various amines. These compounds exhibit potential oral bioavailability drug properties (Ye-ji Kim et al., 2019).

Anticancer Drug Synthesis

A novel method for synthesizing 2-amino-N-(-(2-chloro-6methylphenyl)-thiazole-5-carboxamide, utilized in the synthesis of the anti-cancer drug dasatinib, has been developed. This involves chemoselective αbromination of β-ethoxyacrylamide and a one-pot treatment with thiourea (Bang-Chi Chen et al., 2009).

Chemoselective Thionation-Cyclization

An efficient route to 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides has been reported. This method allows for the introduction of diverse functionalities in thiazoles (S. V. Kumar et al., 2013).

Novel Synthesis Methods

Novel 2-amino-1,3-thiazole-5-carboxylates have been synthesized using ultrasonic and thermally mediated nucleophilic displacement. This method represents an innovative approach in the synthesis of these compounds (Luke A. Baker et al., 2003).

Antibacterial Agents

A series of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones were synthesized and showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for cytotoxic activity and exhibited antibacterial activity at non-cytotoxic concentrations (M. Palkar et al., 2017).

Safety And Hazards

When handling “2-Amino-1,3-thiazole-5-carboxamide”, it is advised to avoid breathing dust and contact with skin and eyes . It is also recommended to wear protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

The 2-aminothiazole scaffold, which includes “2-Amino-1,3-thiazole-5-carboxamide”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on the development of new 2-aminothiazole derivatives to decrease drug resistance and reduce unpleasant side effects .

properties

IUPAC Name

2-amino-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-3(8)2-1-7-4(6)9-2/h1H,(H2,5,8)(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXGKSIKPATTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585391
Record name 2-Amino-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,3-thiazole-5-carboxamide

CAS RN

52499-04-4
Record name 2-Amino-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Schenone, S Zanoli, C Brullo, E Crespan… - Current Drug …, 2008 - ingentaconnect.com
Protein kinases, either membrane-embedded receptorial or cytosolic non-receptorial ones, are important transducers of cell proliferation signals. In almost all tumor cells, the activity of …
Number of citations: 25 www.ingentaconnect.com
N Zhang, B Wu, DH Boschelli, JM Golas… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 4-anilino-7-pyridyl-3-quinolinecarbonitriles was prepared as Src kinase inhibitors. A systematic SAR study of substitutions on both the pyridine ring and the 3-…
Number of citations: 8 www.sciencedirect.com

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